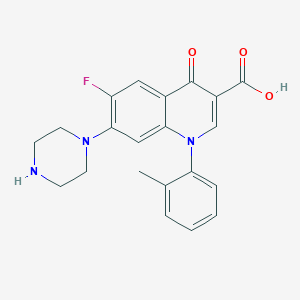

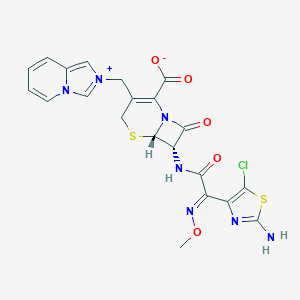

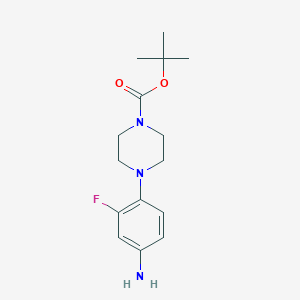

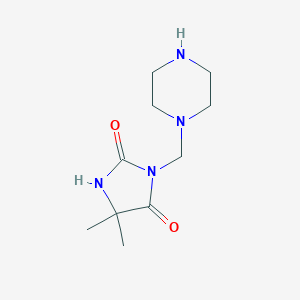

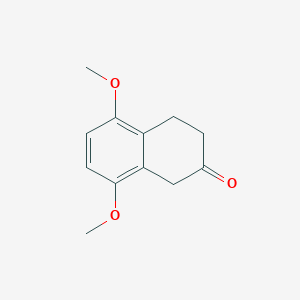

4-(4-Amino-2-fluorofenil)piperazina-1-carboxilato de terc-butilo

Descripción general

Descripción

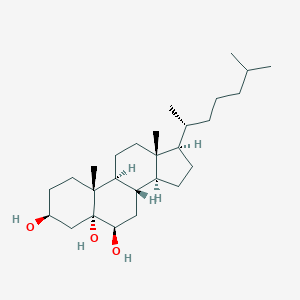

Es ampliamente utilizado en anticonceptivos hormonales, terapia hormonal de reemplazo y el tratamiento de trastornos ginecológicos como el sangrado uterino anormal y la endometriosis . Este compuesto es conocido por su capacidad para imitar los efectos de la progesterona natural, convirtiéndolo en una herramienta valiosa en diversas aplicaciones médicas.

Aplicaciones Científicas De Investigación

El 19-norethindrona acetato tiene una amplia gama de aplicaciones de investigación científica:

Química: Sirve como un compuesto modelo para estudiar la química de los esteroides y las metodologías sintéticas.

Biología: Los investigadores lo utilizan para investigar los efectos biológicos de los progestágenos en los procesos celulares.

Medicina: Se estudia ampliamente por su papel en los anticonceptivos hormonales, la terapia de reemplazo hormonal y el tratamiento de trastornos ginecológicos

Industria: El compuesto se utiliza en la industria farmacéutica para la producción de varios medicamentos hormonales.

Mecanismo De Acción

El 19-norethindrona acetato ejerce sus efectos al unirse a los receptores de progesterona en los tejidos diana. Una vez absorbido, se desacila rápidamente a norethindrona, que luego interactúa con los receptores de progesterona. Esta interacción conduce a la modulación de la expresión génica y los efectos fisiológicos posteriores, como la inhibición de la ovulación, el engrosamiento del moco cervical y la alteración del revestimiento endometrial .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Análisis Bioquímico

Biochemical Properties

It has been found to interact with several enzymes, proteins, and other biomolecules

Cellular Effects

Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate has been observed to have various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate within cells and tissues are complex processes. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate and its effects on activity or function are areas of active research. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

La síntesis del 19-norethindrona acetato generalmente implica varios pasos clave:

Protección: La materia prima inicial, 19-nor-4-androstenediona, se somete a protección para salvaguardar los grupos reactivos.

Etinilación: Este paso introduce un grupo etinilo al intermedio protegido.

Hidrólisis: Luego, el intermedio protegido se hidroliza para eliminar los grupos protectores.

Esterificación: Finalmente, el producto hidrolizado se esterifica para formar 19-norethindrona acetato.

Los métodos de producción industrial han optimizado estos pasos para garantizar un alto rendimiento y pureza, haciendo que el proceso sea adecuado para la fabricación a gran escala .

Análisis De Reacciones Químicas

El 19-norethindrona acetato experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede convertir el compuesto en sus formas cetónica o aldehídica correspondientes.

Reducción: Las reacciones de reducción pueden producir derivados alcohólicos.

Sustitución: El grupo acetato se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución . Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

El 19-norethindrona acetato a menudo se compara con otros progestágenos, como:

Levonorgestrel: Otro progestágeno sintético utilizado en anticonceptivos, conocido por su alta potencia.

Acetato de medroxiprogesterona: Utilizado en la terapia de reemplazo hormonal y los anticonceptivos, con un perfil de efectos secundarios diferente.

Norethynodrel: Estructuralmente similar, pero difiere en la posición del doble enlace en el anillo esteroide

Lo que diferencia al 19-norethindrona acetato es su conversión parcial a etinilestradiol, lo que mejora su eficacia en ciertas aplicaciones médicas .

Propiedades

IUPAC Name |

tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULXQAJBODFBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583304 | |

| Record name | tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154590-35-9 | |

| Record name | 1,1-Dimethylethyl 4-(4-amino-2-fluorophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154590-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

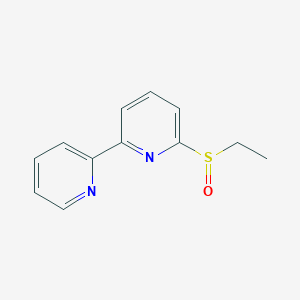

![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)